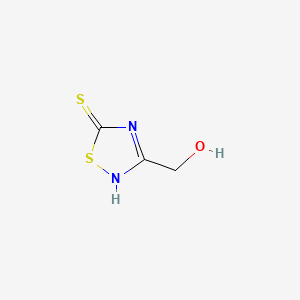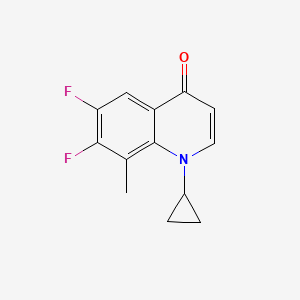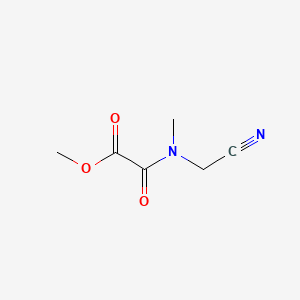
Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (cyanomethyl)(methyl)aminoacetate is an organic compound with the molecular formula C6H8N2O3 It is known for its unique structure, which includes a cyano group, a methyl group, and an oxo group attached to an amino acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (cyanomethyl)(methyl)aminoacetate can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of Methyl (cyanomethyl)(methyl)aminoacetate may involve more scalable and efficient methods. These could include solvent-free reactions or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (cyanomethyl)(methyl)aminoacetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or oxo groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and catalysts such as ammonium acetate. Reaction conditions may vary, but typical conditions include room temperature reactions or heating in a steam bath .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities. These products can include pyridines, diazocines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Methyl (cyanomethyl)(methyl)aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (cyanomethyl)(methyl)aminoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and oxo groups, in particular, enable the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Methyl (cyanomethyl)(methyl)aminoacetate can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are also used in the synthesis of heterocyclic compounds.
Methyl cyanoacetate: This compound is a precursor in the synthesis of Methyl (cyanomethyl)(methyl)aminoacetate and has similar reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate, this compound is used in the synthesis of cyanoacetamide derivatives and has comparable chemical properties.
The uniqueness of Methyl (cyanomethyl)(methyl)aminoacetate lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and the formation of a variety of biologically active compounds .
Properties
CAS No. |
115714-36-8 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.141 |
IUPAC Name |
methyl 2-[cyanomethyl(methyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-8(4-3-7)5(9)6(10)11-2/h4H2,1-2H3 |
InChI Key |
UGLHUOFKGZMSFU-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C(=O)C(=O)OC |
Synonyms |
Acetic acid, [(cyanomethyl)methylamino]oxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


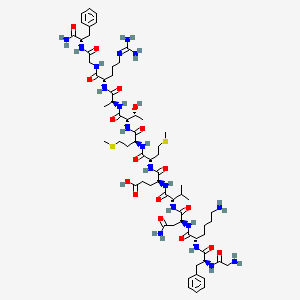
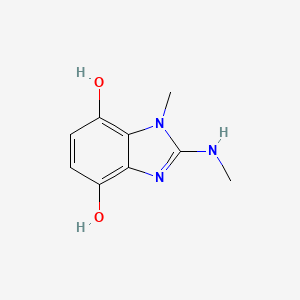

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
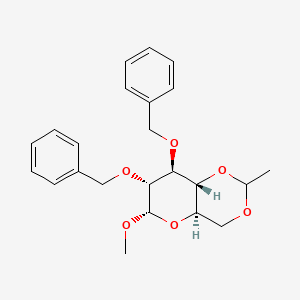
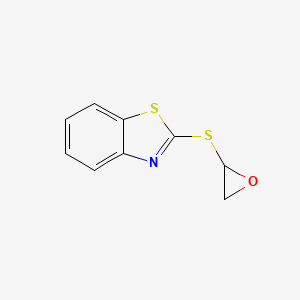
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)
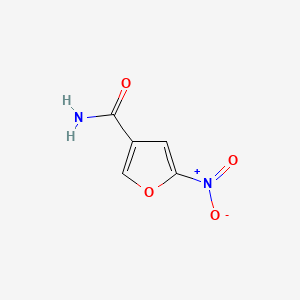
![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)
